molecular formula C2H2N3NaO2S B12969631 Sodium 1H-1,2,4-triazole-5-sulfinate

Sodium 1H-1,2,4-triazole-5-sulfinate

Cat. No.: B12969631
M. Wt: 155.11 g/mol
InChI Key: ICXILAHJORBEFK-UHFFFAOYSA-M
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Description

Sodium 1H-1,2,4-triazole-5-sulfinate is a chemical compound with the molecular formula C2H2N3NaO2S. It is a sodium salt of 1H-1,2,4-triazole-5-sulfinic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a triazole ring and a sulfinic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-1,2,4-triazole-5-sulfinate typically involves the reaction of 1H-1,2,4-triazole-5-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

1H-1,2,4-triazole-5-sulfinic acid+NaOHSodium 1H-1,2,4-triazole-5-sulfinate+H2O\text{1H-1,2,4-triazole-5-sulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 1H-1,2,4-triazole-5-sulfinic acid+NaOH→Sodium 1H-1,2,4-triazole-5-sulfinate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-1,2,4-triazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfides.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfides.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Sodium 1H-1,2,4-triazole-5-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of sodium 1H-1,2,4-triazole-5-sulfinate involves its interaction with biological molecules through its triazole ring and sulfinic acid group. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzyme activity and disrupt cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    1H-1,2,4-Triazole-3-thiol: Known for its use in coordination chemistry and luminescent polymers.

    1H-1,2,4-Triazole-5-thiol: Studied for its antimicrobial and anticancer properties.

    1H-1,2,4-Triazole-3-sulfonic acid: Used in the synthesis of sulfonic acid derivatives.

Uniqueness: Sodium 1H-1,2,4-triazole-5-sulfinate is unique due to its sulfinic acid group, which imparts distinct redox properties and reactivity compared to other triazole derivatives. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.

Properties

Molecular Formula

C2H2N3NaO2S

Molecular Weight

155.11 g/mol

IUPAC Name

sodium;1H-1,2,4-triazole-5-sulfinate

InChI

InChI=1S/C2H3N3O2S.Na/c6-8(7)2-3-1-4-5-2;/h1H,(H,6,7)(H,3,4,5);/q;+1/p-1

InChI Key

ICXILAHJORBEFK-UHFFFAOYSA-M

Canonical SMILES

C1=NNC(=N1)S(=O)[O-].[Na+]

Origin of Product

United States

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